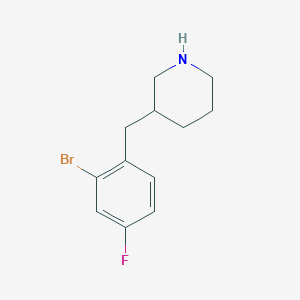

3-(2-Bromo-4-fluorobenzyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromo-4-fluorobenzyl)piperidine: is an organic compound with the molecular formula C12H15BrFN . It is a derivative of piperidine, where the piperidine ring is substituted with a 2-bromo-4-fluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-fluorobenzyl)piperidine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromo-4-fluorobenzyl)piperidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the bromine atom, forming a fluorobenzylpiperidine derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Nucleophilic Substitution: Formation of azido, thiocyano, or methoxy derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fluorobenzylpiperidine derivatives.

Scientific Research Applications

3-(2-Bromo-4-fluorobenzyl)piperidine is a chemical compound with applications in chemistry, biology, medicine, and industry, particularly as an intermediate in synthesizing organic compounds. Its unique structure, which includes both bromine and fluorine atoms on the benzyl group, gives it distinct chemical and biological properties.

Scientific Research Applications

Chemistry

- This compound serves as an intermediate in synthesizing various organic compounds and is useful in preparing complex molecules through cross-coupling reactions.

Biology

- This compound is used to study the effects of fluorinated and brominated benzyl groups on biological systems. It acts as a model compound to investigate the interactions of halogenated aromatic compounds with biological targets.

- Piperidine-containing compounds can influence neurological functions by interacting with neurotransmitter receptors in the brain, potentially offering analgesic effects, modulation of neurotransmitter release, and therapeutic benefits for neurological disorders.

Medicine

- The compound's unique structure makes it a valuable scaffold for designing drugs with improved efficacy and selectivity.

- Piperidine derivatives have potential therapeutic applications in treating neurological conditions.

- Interaction studies are performed to understand the compound's binding affinity to receptors and enzymes to understand its pharmacological profile and potential therapeutic uses. For instance, researchers can explore how it interacts with serotonin or dopamine receptors to understand its efficacy in treating mood disorders or other neurological conditions.

- It can be used in the treatment of anoxia, ischemia, migraine, and epilepsy .

Industry

- This compound is used in producing agrochemicals and specialty chemicals. It is also employed in synthesizing materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)piperidine involves its interaction with molecular targets through its bromine and fluorine substituents. These halogen atoms can form halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

4-(4-Fluorobenzyl)piperidine: Similar structure but lacks the bromine atom.

3-(2-Chloro-4-fluorobenzyl)piperidine: Similar structure with a chlorine atom instead of bromine.

3-(2-Bromo-4-methylbenzyl)piperidine: Similar structure with a methyl group instead of fluorine.

Uniqueness: 3-(2-Bromo-4-fluorobenzyl)piperidine is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination of halogens imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(2-Bromo-4-fluorobenzyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological functions and receptor interactions. This article delves into the compound's structure, biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrFNO, with a molecular weight of 288.16 g/mol. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, substituted with a 2-bromo-4-fluorobenzyl group. This specific arrangement contributes to its unique chemical reactivity and biological properties.

Biological Activity

Mechanism of Action:

this compound interacts with various neurotransmitter receptors, influencing neurological functions. Compounds with similar piperidine structures are known to modulate neurotransmitter release and exhibit analgesic effects. The interactions with serotonin and dopamine receptors are particularly noteworthy as they may provide therapeutic benefits for mood disorders and other neurological conditions.

Receptor Binding Affinity:

Research indicates that this compound may possess significant binding affinity to serotonin (5-HT) and dopamine (D) receptors. Understanding these interactions is crucial for evaluating its pharmacological profile. For instance, compounds structurally similar to this compound have shown varying degrees of receptor affinity, which can be critical in drug design .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Bromination of Benzyl Compounds: Utilizing bromine reagents to introduce the bromine substituent.

- Fluorination Techniques: Employing fluorinating agents to add the fluorine atom at the appropriate position on the benzyl group.

- Piperidine Ring Formation: Various synthetic routes can be employed to form the piperidine ring, often involving cyclization reactions.

These synthetic pathways are essential for producing the compound in sufficient quantities for biological studies.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity Insights |

|---|---|---|

| 4-(4-Fluorobenzyl)piperidine | Lacks bromine substituent | May exhibit different receptor affinities |

| 4-(2-Chlorobenzyl)piperidin-4-ol | Contains chlorine instead of bromine | Different reactivity profiles |

| 4-(2-Bromo-4-methylbenzyl)piperidin-4-ol | Contains a methyl group instead of fluorine | Alters properties and potential applications |

The unique combination of bromine and fluorine in this compound significantly influences its chemical stability and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of piperidine derivatives in treating neurological disorders. For example, an investigation into piperidine-based thiosemicarbazones demonstrated their inhibitory activity against dihydrofolate reductase (DHFR), suggesting that modifications to the piperidine structure can enhance biological activity against specific targets .

Moreover, a study focused on receptor interactions found that certain piperidine derivatives exhibited notable affinities for serotoninergic and dopaminergic receptors, indicating their potential as neuroleptic drugs with fewer side effects compared to traditional antipsychotics .

Properties

Molecular Formula |

C12H15BrFN |

|---|---|

Molecular Weight |

272.16 g/mol |

IUPAC Name |

3-[(2-bromo-4-fluorophenyl)methyl]piperidine |

InChI |

InChI=1S/C12H15BrFN/c13-12-7-11(14)4-3-10(12)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2 |

InChI Key |

LPWUBPXOZJYRHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.